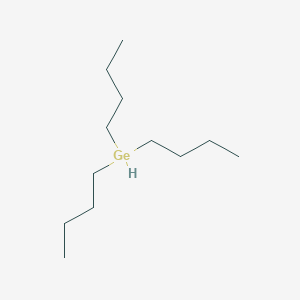

Tributylgermane

描述

Tributylgermane, also known as tributylgermanium hydride, is an organogermanium compound with the chemical formula [CH₃(CH₂)₃]₃GeH. It is a colorless liquid that is primarily used as a radical generating reagent in organic synthesis. The compound is known for its low toxicity, good stability, and ease of handling, making it a valuable alternative to other similar reagents like tributyltin hydride.

准备方法

Synthetic Routes and Reaction Conditions

Tributylgermane can be synthesized through the reaction of germanium tetrachloride with butyl lithium, followed by hydrolysis. The general reaction is as follows:

GeCl4+4BuLi→GeBu4+4LiCl

GeBu4+H2O→Bu3GeH+BuH

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is typically packaged in glass bottles to maintain its stability and prevent contamination.

化学反应分析

Types of Reactions

Tributylgermane undergoes various types of chemical reactions, including:

Reduction: It is an efficient reducing agent for benzylic chlorides.

Radical Reactions: It can generate radicals, making it useful in radical-initiated processes.

Common Reagents and Conditions

Common reagents used with this compound include alkyl halides, olefins, and radical initiators like azobisisobutyronitrile (AIBN) and triethylborane. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. For example, in the reduction of benzylic chlorides, the primary product is the corresponding hydrocarbon.

科学研究应用

Tributylgermane has a wide range of applications in scientific research, including:

Chemistry: Used as a radical generating reagent in organic synthesis.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, although its use in medicine is still under research.

Industry: Utilized in the production of various organogermanium compounds and as a reducing agent in chemical processes.

作用机制

The mechanism of action of tributylgermane involves the generation of radicals through the homolytic cleavage of the Ge-H bond. These radicals can then participate in various chemical reactions, including reduction and cyclization processes. The molecular targets and pathways involved depend on the specific reaction and substrates used.

相似化合物的比较

Similar Compounds

Tributyltin Hydride: Similar in function but more toxic and less stable.

Triethylgermanium Hydride: Another organogermanium compound with similar reducing properties.

Triphenylgermanium Hydride: Used in similar applications but with different reactivity profiles.

Uniqueness

Tributylgermane is unique due to its low toxicity, good stability, and ease of handling compared to other similar compounds. These properties make it a preferred choice in many chemical reactions and industrial applications.

生物活性

Tributylgermane (TBG), with the chemical formula [CH₃(CH₂)₃]₃GeH, is an organogermanium compound that has gained attention for its potential biological activity and applications in organic synthesis. As a colorless liquid, TBG is primarily utilized as a radical generating reagent due to its favorable properties, including low toxicity and good stability compared to similar compounds like tributyltin hydride. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

The biological activity of this compound is largely attributed to its ability to generate radicals through the homolytic cleavage of the Ge-H bond. These radicals can interact with various biomolecules, leading to diverse biological effects. The specific pathways and molecular targets depend on the substrates involved in the reactions.

Case Studies and Research Findings

-

Antiviral Activity :

A study demonstrated that germanium-containing nucleoside analogs, including those modified with this compound, exhibited significant antiviral activity against herpes simplex virus type 1 (HSV-1). The incorporation of TBG into nucleosides resulted in compounds that inhibited viral replication in vitro and blocked thymidine incorporation into DNA in cancer ovarian cells . -

Synthesis of Bioactive Compounds :

Research has shown that this compound can be employed in the synthesis of biologically active compounds. For instance, TBG was used in germyldesulfonylation reactions to create modified nucleosides that displayed promising biological activities. These reactions demonstrated higher yields when using TBG compared to other reagents, indicating its efficiency in producing bioactive derivatives . -

Radical-Mediated Reactions :

The use of this compound in radical-mediated reactions has been explored extensively. For example, TBG was found to facilitate hydrogermylation reactions with complete regioselectivity, yielding functionalized vinylgermanes that could serve as intermediates for further biological evaluations .

Summary of Biological Activities

Comparative Analysis with Similar Compounds

This compound's unique properties can be contrasted with other organogermanium compounds:

| Compound | Toxicity | Stability | Applications |

|---|---|---|---|

| This compound | Low | Good | Organic synthesis, potential therapeutic uses |

| Tributyltin Hydride | High | Moderate | Organic synthesis but limited due to toxicity |

| Triethylgermanium Hydride | Moderate | Good | Similar applications but less effective than TBG |

属性

IUPAC Name |

tributylgermane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28Ge/c1-4-7-10-13(11-8-5-2)12-9-6-3/h13H,4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSWILXIWHVQLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[GeH](CCCC)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Ge | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。